

diastereoselective synthesis of heptacyclic core of dragmacidin E

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An expert guide to the diastereoselective synthesis of the heptacyclic core of dragmacidin E, designed for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of synthetic strategies, detailed experimental protocols, and the critical challenges in achieving stereocontrol.

Introduction: The Challenge of Dragmacidin E

Dragmacidin E is a structurally complex bis-indole marine alkaloid isolated from sponges of the *Spongosorites* genus.^[1] Its unique heptacyclic architecture, which includes a central pyrazinone ring, a spiro-guanidinium moiety, and a strained seven-membered ring bridging two positions of an indole nucleus, has made it a formidable target for synthetic chemists.^{[1][2]} The molecule's promising biological activities, including enzyme inhibition, add to the impetus for developing a robust synthetic route.^[3]

The primary challenge in synthesizing dragmacidin E lies in the construction of its sterically congested heptacyclic core and, critically, the control of its complex stereochemistry.^{[1][3]} This guide focuses on the key diastereoselective strategies employed to assemble this core, with a particular emphasis on the seminal racemic total synthesis which provides a blueprint for understanding the molecule's reactivity and stereochemical intricacies.^{[4][5]}

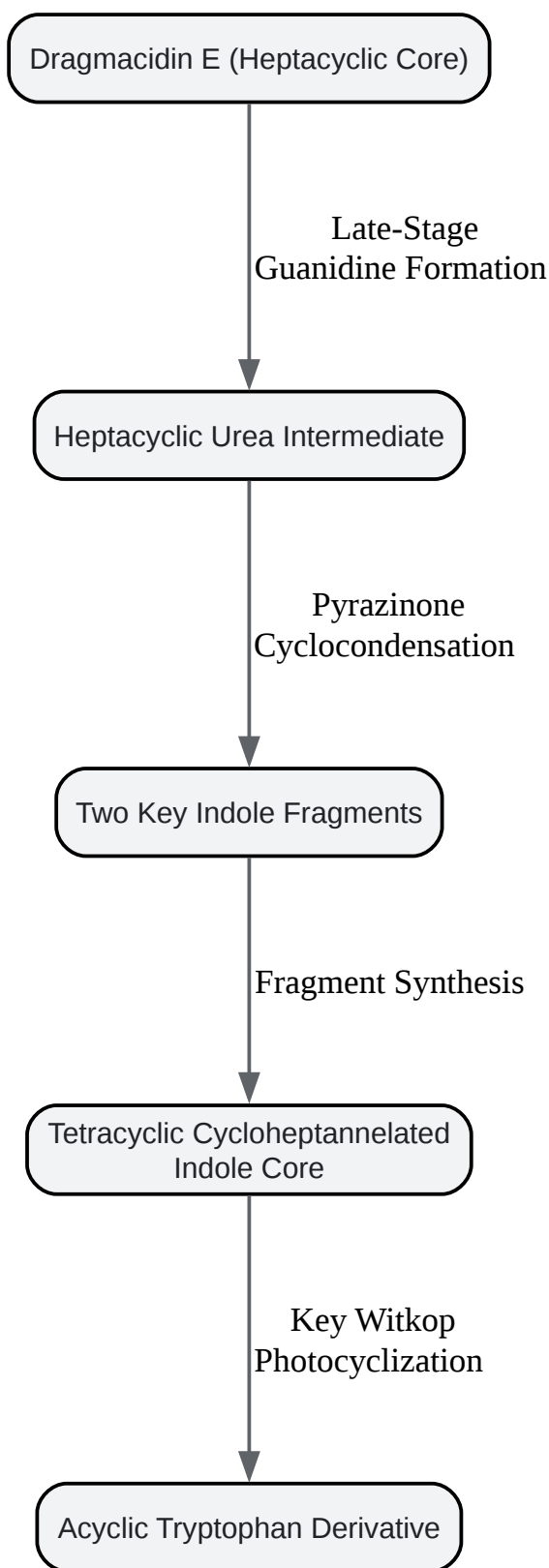
Retrosynthetic Analysis: A Strategic Disconnection

A logical retrosynthetic analysis of the dragmacidin E core reveals several key bond formations that are central to its construction. The strategy pioneered by Feldman and coworkers hinges

on a convergent assembly, where two major indole-containing fragments are united late in the synthesis.^{[2][4]}

The primary disconnections are:

- **Guanidine Formation:** The spirocyclic guanidine is envisioned as arising from a corresponding cyclic urea, a transformation that can be achieved late-stage.^{[1][6]}
- **Pyrazinone Cyclization:** The central pyrazinone ring is disconnected via a cyclocondensation reaction, breaking the heptacyclic system into two major fragments: an advanced cycloheptannelated indole piece and a simpler indole-containing unit.^{[7][8]}
- **Cycloheptane Ring Formation:** The indole-spanning seven-membered ring is traced back to an acyclic precursor, with the key C4–C6''' bond being formed via a photochemical cyclization.^{[1][3]}



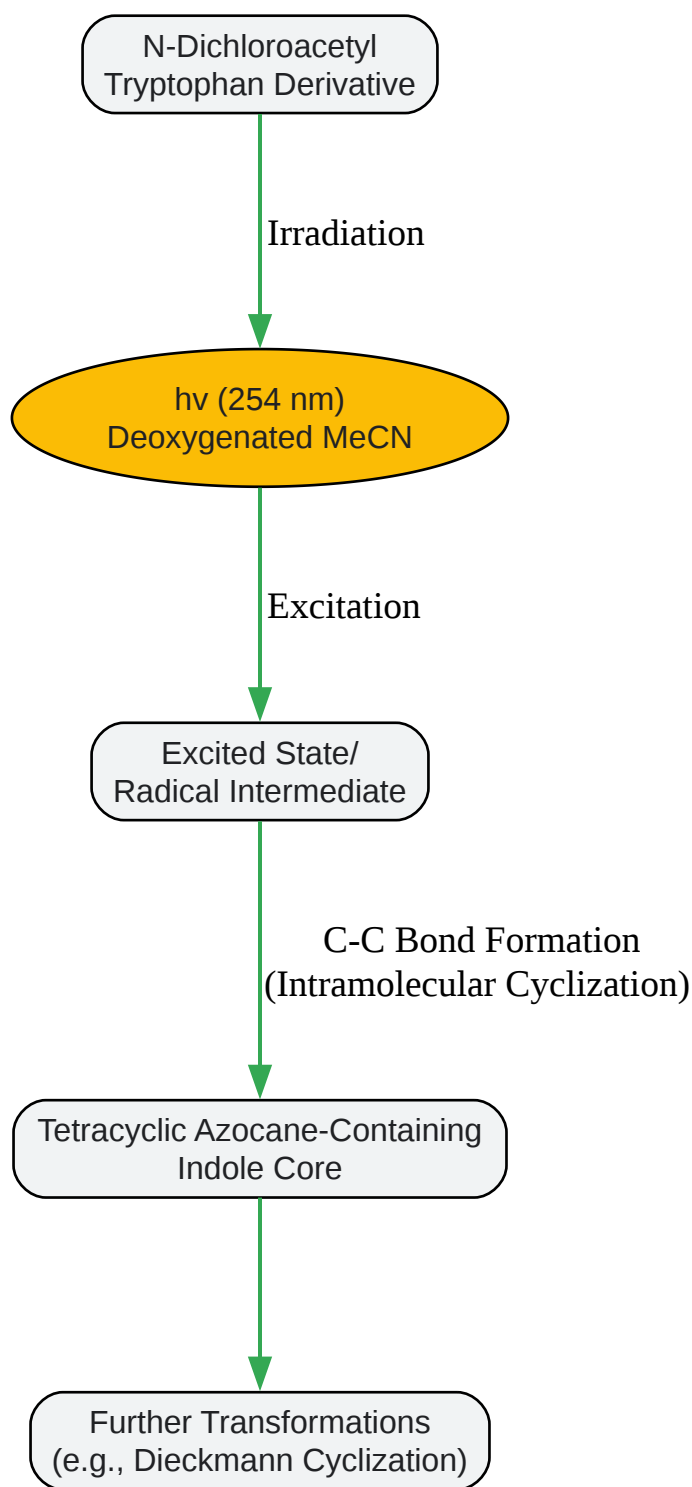
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Figure 1. Retrosynthetic analysis of the Dragmacidin E core.

Key Strategy 1: The Witkop Photocyclization for Core Construction

A cornerstone of the synthesis is the use of the Witkop photocyclization to forge the critical C4–C6''' bond, thereby creating the bridged tetracyclic indole system.^{[3][9]} This intramolecular photo-induced reaction proceeds via an excited state, forming a carbon-carbon bond between the indole C4 position and the α -carbon of the amide side chain.^[4]

The reaction is typically performed on an N-dichloroacetyl tryptophan derivative. Irradiation with UV light (254 nm) in a deoxygenated solvent like acetonitrile initiates the cyclization.^[4] This step is crucial as it establishes the foundational framework of the cycloheptane ring.^[1] While this reaction is powerful for bond construction, it was implemented in a racemic series, meaning the stereocenter at C5''' was not set enantioselectively.^[4]



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Figure 2. Workflow for the key Witkop Photocyclization step.

Protocol 1: Witkop Photocyclization (Model System)

This protocol is adapted from the model system synthesis described by Feldman et al.[\[4\]](#)

- Preparation: Dissolve the N-2,2-dichloropropionyl tryptophan derivative (1.0 eq) in deoxygenated acetonitrile (to a concentration of ~0.01 M) in a quartz reaction vessel.
- Deoxygenation: Purge the solution with a steady stream of dry nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which can quench the excited state. Maintain a positive pressure of inert gas throughout the reaction.
- Irradiation: Irradiate the solution using a 254 nm UV lamp in a photochemical reactor. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction time can vary from hours to days depending on the scale and lamp intensity.
- Workup: Upon completion, concentrate the reaction mixture in vacuo.
- Purification: Purify the residue by flash column chromatography on silica gel to isolate the tetracyclic product.

Key Strategy 2: Pyrazinone Formation via Cyclocondensation

With the complex tetracyclic indole core in hand, the next critical step is the union of the two indole-bearing components through the formation of the central pyrazinone ring.[\[7\]](#)[\[10\]](#) This is achieved via a cyclodehydrative condensation. In this key transformation, an amino group from one fragment attacks an α -ketoamide functionality on the other fragment, followed by cyclization and dehydration to yield the aromatic pyrazinone ring.[\[4\]](#)[\[8\]](#)

This reaction is thermally driven and often requires forcing conditions due to the steric hindrance around the reacting centers. The successful execution of this step forges the heptacyclic core of dragmacidin E.[\[1\]](#)[\[8\]](#)

Protocol 2: Cyclodehydrative Pyrazinone Formation

This generalized protocol is based on the convergent strategy for forming the heptacyclic core.[\[8\]](#)

- **Reactant Preparation:** In a flame-dried flask under an inert atmosphere, combine the advanced tetracyclic indole fragment containing the α -ketoamide (1.0 eq) and the second indole fragment bearing a primary amine (e.g., an amino-indoleacetamide derivative, ~1.1 eq).
- **Solvent and Conditions:** Add a high-boiling-point solvent such as toluene or xylene. Heat the mixture to reflux (typically 110-140 °C) with a Dean-Stark apparatus to remove water as it is formed.
- **Monitoring:** Monitor the reaction for the consumption of starting materials and the appearance of the desired product by TLC or LC-MS.
- **Workup:** After cooling to room temperature, concentrate the mixture under reduced pressure.
- **Purification:** The crude product is purified by flash column chromatography on silica gel to yield the heptacyclic pyrazinone core. The characteristic yellow color of the product can serve as a useful marker for a successful reaction.^[8]

The Diastereoselectivity Challenge: The C(6''') Quaternary Center

A central focus of the user's topic is diastereoselectivity. The total synthesis of (\pm)-dragmacidin E by Feldman's group provides crucial insights into this challenge.^[4] While several stereocenters are present, the most formidable is the C(6''') quaternary center.

An attempt to set this stereocenter was made using a Strecker reaction on a key ketone intermediate.^[4] The reaction involved treating the ketone with an amine and a cyanide source. This approach was successful in delivering the desired aminonitrile product as a single diastereomer. This indicates that the facial selectivity of the cyanide addition to the intermediate iminium ion was highly controlled, likely by the steric environment of the concave molecular face.^[4]

However, a critical complication arose: the aminonitrile product was found to be almost completely racemic.^[4] This suggests that under the reaction conditions, the existing stereocenter at C(5''') epimerized, leading to the formation of both enantiomers of the desired

product. This unavoidable epimerization ultimately led to a racemic synthesis of the final natural product.^[4]

Summary of Key Synthetic Transformations

The following table summarizes the outcomes of the key bond-forming reactions in the synthesis of the dragmacidin E core.

Reaction	Key Transformation	Conditions	Stereochemical Outcome	Approx. Yield (Model System)	Reference
Witkop Cyclization	C4(indole)-C α bond formation	h ν (254 nm), MeCN	Racemic product	~40-50%	^[4]
Strecker Reaction	C(6'') quaternary center formation	TMSCN, Amine	Single diastereomer, but racemic	Not reported	^[4]
Pyrazinone Formation	Cyclocondensation	Toluene, Reflux	Forms aromatic ring	~50-60%	^[8]
Guanidine Formation	Urea to Guanidine	Me3OBF4, then NH3/MeOH	No new stereocenter	Good	^{[4][6]}

Alternative Synthetic Approaches

While the Witkop cyclization represents a foundational strategy, other methods for constructing the core have been explored. Notably, a palladium-catalyzed cascade reaction involving a Heck insertion followed by an allylic amination has been developed to form the seven-membered ring-fused tricyclic indole skeleton.^{[11][12]} This transition-metal-catalyzed approach offers an alternative to photochemical methods and may provide different opportunities for controlling stereochemistry in future generations of the synthesis.^[10]

Conclusion

The synthesis of the heptacyclic core of dragmacidin E is a significant achievement in natural product synthesis that highlights both the power of strategic bond disconnections and the profound challenges of stereocontrol in complex systems. The key Witkop photocyclization and pyrazinone cyclocondensation reactions have proven effective for assembling the carbon skeleton. However, the goal of a truly diastereoselective and enantioselective synthesis remains elusive, primarily due to the difficulty in controlling the C(6'') quaternary stereocenter without epimerization.[4] The insights gained from the racemic synthesis provide a critical roadmap for future research, guiding the development of new stereocontrolled methodologies to conquer this architecturally unique and biologically relevant molecule.

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